5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one typically involves multiple steps, including the formation of the chromenone core and the introduction of hydroxy and methoxy groups. Common synthetic routes may involve the use of starting materials such as hydroxybenzaldehydes and methoxyphenols, followed by cyclization and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. These interactions can lead to various biological effects, such as antioxidant and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory effects.
Luteolin: Studied for its potential anticancer properties.
Uniqueness
5-Hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H18O8 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-2,3,5-trimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-9-5-11(20)16-12(21)8-13(27-14(16)6-9)10-7-15(24-2)17(22)19(26-4)18(10)25-3/h5-8,20,22H,1-4H3 |
InChI Key |
ZVQFOARRJUYDDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3OC)OC)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.